molecular formula C₁₈H₂₃NO₇ B1144632 Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate CAS No. 1586782-25-3

Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate

Cat. No.: B1144632
CAS No.: 1586782-25-3
M. Wt: 365.38
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate is a useful research compound. Its molecular formula is C₁₈H₂₃NO₇ and its molecular weight is 365.38. The purity is usually 95%.
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Biological Activity

Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate is a structurally complex organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, interactions, and relevant research findings.

Structural Characteristics

The compound features a unique spiro-indolizine core fused with a dioxolane ring. Its molecular formula is C21H28N2O8C_{21}H_{28}N_{2}O_{8} with a molecular weight of approximately 436.458 g/mol. The structural complexity contributes to its varied biological activities, making it a subject of interest in medicinal chemistry.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Antitumor Properties : Research has shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. The spiro-indolizine structure is thought to play a crucial role in its cytotoxic effects against different cancer cell lines.
  • Anti-inflammatory Effects : this compound has been observed to reduce inflammatory markers in cellular models, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating its potential in neurodegenerative disease therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that lead to cell death or survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

StudyFocusFindings
Study A (2020)Antimicrobial ActivityShowed effective inhibition of E. coli and S. aureus at low concentrations.
Study B (2021)Antitumor ActivityInduced apoptosis in breast cancer cell lines with an IC50 value of 15 µM.
Study C (2022)NeuroprotectionDemonstrated reduced oxidative stress markers in neuronal cultures treated with the compound.

Properties

IUPAC Name

ethyl 2-[6'-(acetyloxymethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO7/c1-4-23-17(22)11(2)13-9-15-18(25-7-8-26-18)5-6-19(15)16(21)14(13)10-24-12(3)20/h9,11H,4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYKUIOYULCEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=C(C(=O)N2CCC3(C2=C1)OCCO3)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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